A Technical Guide to 3-Chloro-4-(difluoromethoxy)benzaldehyde (CAS 85604-06-4): Properties, Synthesis, and Safety Considerations for Drug Development Professionals
A Technical Guide to 3-Chloro-4-(difluoromethoxy)benzaldehyde (CAS 85604-06-4): Properties, Synthesis, and Safety Considerations for Drug Development Professionals
Section 1: Introduction and Strategic Importance
3-Chloro-4-(difluoromethoxy)benzaldehyde is a substituted aromatic aldehyde, a class of organic compounds that serve as fundamental cornerstones in the synthesis of complex molecules. Its structure is characterized by a benzaldehyde core functionalized with a chlorine atom and a difluoromethoxy group. This specific combination of moieties makes it a particularly valuable building block for researchers in medicinal chemistry and drug development. The aldehyde group offers a reactive handle for a multitude of chemical transformations, while the chloro and difluoromethoxy groups can profoundly influence the physicochemical and pharmacological properties of a target molecule.
The strategic placement of chlorine atoms can enhance binding affinity and improve metabolic stability, an effect sometimes referred to as the "magic chloro" effect in drug discovery.[1] Similarly, the difluoromethoxy group is a key bioisostere for methoxy or hydroxyl groups. It can improve properties such as metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and acting as a hydrogen bond acceptor. Its application is exemplified in the synthesis of key intermediates for drugs like Roflumilast, a PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).[2]
This guide provides an in-depth technical overview of 3-Chloro-4-(difluoromethoxy)benzaldehyde, synthesizing available data on its properties, outlining a robust synthetic protocol, and detailing critical safety and handling procedures based on a composite analysis of safety data sheets for structurally analogous compounds.
Section 2: Physicochemical and Spectroscopic Profile
Characterization of a chemical entity begins with a thorough understanding of its physical and spectroscopic properties. This data is crucial for reaction monitoring, quality control, and confirmation of identity.
Physicochemical Data
The core properties of 3-Chloro-4-(difluoromethoxy)benzaldehyde are summarized below. These values are calculated or extrapolated from data on closely related compounds.
| Property | Value | Source / Method |
| CAS Number | 85604-06-4 | - |
| Molecular Formula | C₈H₅ClF₂O₂ | Calculated |
| Molecular Weight | 206.58 g/mol | Calculated |
| IUPAC Name | 3-chloro-4-(difluoromethoxy)benzaldehyde | - |
| Canonical SMILES | C1=CC(=C(C=C1C=O)Cl)OC(F)F | - |
| Appearance | Expected to be a colorless to yellow liquid or low-melting solid | Analogy to similar compounds[3] |
| Boiling Point | No data available; expected to be >200 °C | Analogy to similar compounds[4] |
| Density | No data available; expected to be >1.3 g/mL | Analogy to similar compounds[4] |
Predicted Spectroscopic Signatures
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals:
-
A singlet for the aldehyde proton (CHO) at approximately δ 9.9-10.1 ppm.
-
A characteristic triplet for the difluoromethoxy proton (-OCHF₂) around δ 6.5-7.5 ppm, with coupling to the two fluorine atoms.
-
A complex multiplet pattern for the three aromatic protons in the δ 7.5-8.0 ppm region.
-
-
¹³C NMR: The carbon spectrum will feature:
-
The aldehyde carbonyl carbon signal around δ 189-192 ppm.
-
A triplet for the difluoromethoxy carbon (-OCHF₂) due to C-F coupling.
-
Multiple signals in the aromatic region (δ 110-160 ppm), with carbon atoms bonded to electronegative groups (Cl, O) shifted downfield.
-
-
IR Spectroscopy: Infrared analysis is useful for identifying key functional groups.[5]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z ≈ 206, with a characteristic M+2 peak at ≈208 (approximately one-third the intensity) due to the ³⁷Cl isotope.
Section 3: Synthesis and Mechanistic Rationale
The most direct and industrially viable approach to synthesizing 3-Chloro-4-(difluoromethoxy)benzaldehyde is through the difluoromethylation of a phenolic precursor. This method offers high selectivity and utilizes readily available starting materials.
Proposed Synthetic Pathway: Williamson Ether Synthesis Variant
The synthesis proceeds via the O-difluoromethylation of 3-chloro-4-hydroxybenzaldehyde. This reaction is a variant of the Williamson ether synthesis, where the phenoxide, generated in situ, acts as a nucleophile to displace a leaving group from a difluoromethylating agent. A robust method adapted from patent literature involves using sodium chlorodifluoroacetate as the difluoromethyl source.[2]
Caption: Proposed synthesis workflow for 3-Chloro-4-(difluoromethoxy)benzaldehyde.
Causality and Experimental Choices:
-
Starting Material: 3-chloro-4-hydroxybenzaldehyde is chosen as it already contains the required chloro-benzaldehyde scaffold.[6]
-
Difluoromethylating Agent: Sodium chlorodifluoroacetate is a stable, solid reagent that is easier and safer to handle than gaseous alternatives like chlorodifluoromethane.[2] Upon heating, it decarboxylates to generate the highly reactive difluorocarbene (:CF₂), which is the active species in the reaction.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal.[2] It effectively dissolves the reagents and the intermediate phenoxide salt, facilitating the reaction which proceeds through charged intermediates.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide nucleophile required for the reaction.[2]
-
Temperature: The reaction requires heating (60-120 °C) to induce the decarboxylation of the sodium chlorodifluoroacetate and to overcome the activation energy of the subsequent steps.[2]
Detailed Experimental Protocol
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMF (5-10 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to ensure an inert atmosphere, which is critical for preventing side reactions.
-
Reagent Addition: Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (10x the volume of DMF). This step quenches the reaction and precipitates the product while dissolving inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to dissolve the product and its immiscibility with water.
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Chloro-4-(difluoromethoxy)benzaldehyde.
Section 4: Applications in Drug Discovery and Development
The utility of 3-Chloro-4-(difluoromethoxy)benzaldehyde in drug discovery stems from its role as a versatile intermediate that introduces three key pharmacophores in a single step.
Caption: Role of intermediates in the drug discovery pipeline.
Key Contributions to Molecular Design:
-
Aldehyde Handle: The aldehyde is a versatile functional group that can participate in numerous C-C and C-N bond-forming reactions, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate substituted styrenes.
-
Aldol and related condensation reactions.
-
Oxidation to a carboxylic acid or reduction to an alcohol.
-
-
Difluoromethoxy Group (OCHF₂): This group is a valuable tool for lead optimization.
-
Metabolic Blocker: It is more resistant to oxidative metabolism than a simple methoxy group, potentially increasing the half-life of a drug.
-
Lipophilicity Modulation: It increases lipophilicity, which can enhance cell membrane permeability and target engagement.
-
Conformational Control: Its steric and electronic properties can influence the conformation of the molecule, locking it into a more active binding pose.
-
-
Chloro Group: The chlorine atom provides several advantages:
-
Enhanced Binding: It can participate in halogen bonding, a non-covalent interaction that can significantly increase binding affinity to a biological target.
-
Filling Hydrophobic Pockets: It effectively occupies hydrophobic pockets in protein binding sites.
-
Metabolic Stability: It can block sites of potential metabolism on the aromatic ring.
-
Section 5: Comprehensive Safety and Handling Protocol (SDS Analysis)
As no specific Safety Data Sheet (SDS) for CAS 85604-06-4 is publicly available, this section provides a composite safety profile based on the known hazards of structurally similar compounds like 3-chloro-4-fluorobenzaldehyde.[7][8] Researchers must handle this compound with the assumption that it presents similar or greater hazards.
Hazard Identification
The compound is expected to be classified as hazardous under OSHA (29 CFR 1910.1200).[7]
| Hazard Class | Category | GHS Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][9] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[9] |
Safe Handling and Personal Protective Equipment (PPE)
A rigorous safety protocol is mandatory when working with this chemical.
Caption: A standard laboratory workflow for handling hazardous chemicals.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[10]
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or mists.[8]
Handling and Storage Protocol:
-
Engineering Controls: Ensure adequate ventilation. A chemical fume hood is essential. Eyewash stations and safety showers must be readily accessible.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mists. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and sealed. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[7][10]
First-Aid Measures
These measures are based on protocols for similar hazardous benzaldehydes.[7][8]
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
References
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PubChem. 3-Chloro-4-(trifluoromethoxy)benzaldehyde. National Center for Biotechnology Information. [Link]
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3-Chloro-4-(trifluoromethoxy)benzaldehyde product page. Bide Pharmatech. [Link]
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3-chloro-4-(difluoromethyl)benzaldehyde. PubChemLite. [Link]
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Material Safety Data Sheet. Cole-Parmer. [Link]
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Benzaldehyde, 3-chloro-. NIST WebBook. [Link]
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3-Acetyl-4-chloro-5-(difluoromethoxy)benzaldehyde. PubChem. [Link]
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FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde. ResearchGate. [Link]
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Benzaldehyde, 3,4-dichloro-. NIST WebBook. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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Preparation of 3,4-dimethoxybenzaldehyde. PrepChem.com. [Link]
- MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde.
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]
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Benzaldehyde, 3,4-dimethoxy-. NIST WebBook. [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
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Infrared spectrum of benzaldehyde. docbrown.info. [Link]
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